Imatinib is a 2-phenylamino-pyrimidine derivative protein that is a medication used to manage and treat chronic myelogenous leukemia, gastrointestinal stromal tumors, and other malignancies . It is in the tyrosine-kinase inhibitors class of drugs . The molecule of imatinib is flexible and contains several functional groups able to take part in H-bonding and hydrophobic interactions .
A classical convergent approach for the synthesis of the anticancer drug imatinib has been substantially improved . Imatinib was assembled by coupling the amine and carboxylic acid precursors by using N, N ′-carbonyldiimidazole (CDI) as a condensing agent . Both intermediates have been synthesized by novel efficient methods .
Imatinib works by binding close to the ATP binding site of bcr-abl, locking it in a closed or self-inhibited conformation, and therefore inhibiting the enzyme activity of the protein semi-competitively . The molecule of imatinib is flexible and contains several functional groups able to take part in H-bonding and hydrophobic interactions .
Imatinib first selectively engages Abl kinase in its autoinhibitory conformation . Consistent with inferences drawn from previous experimental studies, imatinib then induces a large conformational change of the protein to reach a bound complex that closely resembles published crystal structures .
The molecule of imatinib is flexible and contains several functional groups able to take part in H-bonding and hydrophobic interactions . Rotation along the N-C bond in the region of the amide group was found to be the reason for two relatively stable molecular conformations, an extended and a folded one .
Imatinib itself is derived from the class of drugs known as tyrosine kinase inhibitors. The pyridine-N-oxide variant is formed through metabolic processes involving the oxidation of imatinib, primarily in the liver, where cytochrome P450 enzymes play a crucial role. The compound's chemical structure is denoted by the formula and has a molecular weight of approximately 509.6 g/mol .
The synthesis of imatinib, including its pyridine-N-oxide form, typically involves several steps:
The formation of the pyridine-N-oxide variant occurs post-synthesis through metabolic oxidation, primarily facilitated by cytochrome P450 enzymes .
The molecular structure of imatinib (Pyridine)-N-oxide features a complex arrangement that includes multiple aromatic rings and nitrogen-containing groups. Its structure can be represented as follows:
Imatinib (Pyridine)-N-oxide participates in various chemical reactions:
Imatinib (Pyridine)-N-oxide exhibits several notable physical and chemical properties:
Imatinib (Pyridine)-N-oxide has significant implications in clinical pharmacology:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4